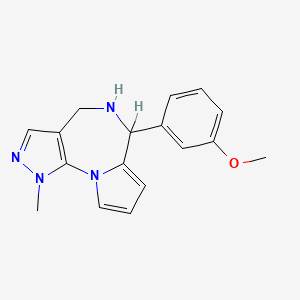
5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrazolo-pyrrolo-diazepines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as dichloromethane, ethanol, and water are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced forms of the compound.
Scientific Research Applications
5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-6-phenyl-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine
- 5,6-Dihydro-6-(4-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine
Uniqueness
5,6-Dihydro-6-(3-methoxyphenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
156032-65-4 |
|---|---|
Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
9-(3-methoxyphenyl)-3-methyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C17H18N4O/c1-20-17-13(11-19-20)10-18-16(15-7-4-8-21(15)17)12-5-3-6-14(9-12)22-2/h3-9,11,16,18H,10H2,1-2H3 |
InChI Key |
ZWSQOXBPQRXACT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNC(C3=CC=CN32)C4=CC(=CC=C4)OC)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















